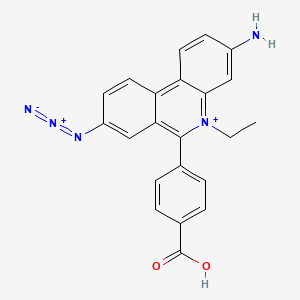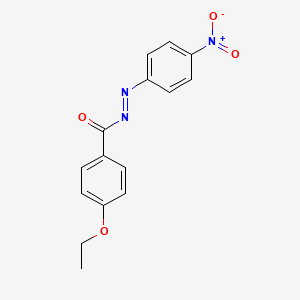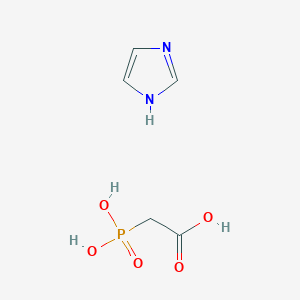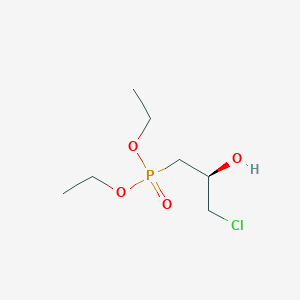
2-(Butyltellanyl)-1-(methylsulfanyl)hept-1-ene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Butyltellanyl)-1-(methylsulfanyl)hept-1-ene is an organic compound that features a tellurium atom bonded to a butyl group and a sulfur atom bonded to a methyl group. The compound also contains a heptene backbone, which is a seven-carbon chain with a double bond at the first position. This unique structure makes it an interesting subject for various chemical studies and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Butyltellanyl)-1-(methylsulfanyl)hept-1-ene typically involves the following steps:
Formation of the Heptene Backbone: The heptene backbone can be synthesized through various methods, including the Wittig reaction or the elimination of halides from heptane derivatives.
Introduction of the Tellurium Group: The butyltellanyl group can be introduced via a nucleophilic substitution reaction where a butyltellurium halide reacts with the heptene backbone.
Addition of the Methylsulfanyl Group: The methylsulfanyl group can be added through a thiol-ene reaction, where a methylthiol reacts with the double bond in the heptene backbone under UV light or radical initiators.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale versions of the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness. This could include continuous flow reactors for the nucleophilic substitution and thiol-ene reactions, as well as advanced purification techniques like distillation and chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the tellurium and sulfur atoms. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reduction reactions can target the double bond in the heptene backbone or the tellurium atom. Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: The tellurium and sulfur atoms can participate in substitution reactions, where they are replaced by other functional groups. Halogenation and alkylation are typical examples.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids, and oxygen under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogens (chlorine, bromine), alkyl halides, and strong bases or acids.
Major Products Formed
Oxidation: Oxidized tellurium and sulfur compounds, such as tellurium dioxide and sulfoxides.
Reduction: Reduced alkanes and tellurium hydrides.
Substitution: Various substituted heptenes and tellurium/sulfur derivatives.
科学的研究の応用
2-(Butyltellanyl)-1-(methylsulfanyl)hept-1-ene has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of tellurium and sulfur-containing compounds.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its unique tellurium and sulfur chemistry.
Industry: Used in the development of advanced materials, including semiconductors and catalysts.
作用機序
The mechanism of action of 2-(Butyltellanyl)-1-(methylsulfanyl)hept-1-ene involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and proteins that contain thiol groups, leading to the formation of tellurium-sulfur bonds.
Pathways Involved: The compound can affect redox pathways due to its ability to undergo oxidation and reduction reactions. This can lead to changes in cellular redox states and the generation of reactive oxygen species.
類似化合物との比較
Similar Compounds
2-(Butyltellanyl)hept-1-ene: Lacks the methylsulfanyl group, making it less versatile in chemical reactions.
1-(Methylsulfanyl)hept-1-ene:
2-(Butyltellanyl)-1-heptene: Similar structure but without the methylsulfanyl group, leading to different chemical properties.
Uniqueness
2-(Butyltellanyl)-1-(methylsulfanyl)hept-1-ene is unique due to the presence of both tellurium and sulfur atoms, which allows it to participate in a wide range of chemical reactions and makes it valuable for various scientific applications.
特性
CAS番号 |
557102-44-0 |
|---|---|
分子式 |
C12H24STe |
分子量 |
328.0 g/mol |
IUPAC名 |
2-butyltellanyl-1-methylsulfanylhept-1-ene |
InChI |
InChI=1S/C12H24STe/c1-4-6-8-9-12(11-13-3)14-10-7-5-2/h11H,4-10H2,1-3H3 |
InChIキー |
CIWCAXRBJDDPPE-UHFFFAOYSA-N |
正規SMILES |
CCCCCC(=CSC)[Te]CCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



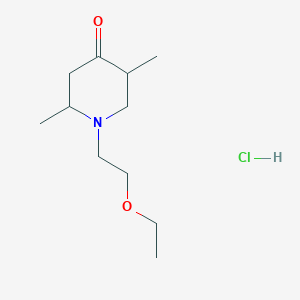
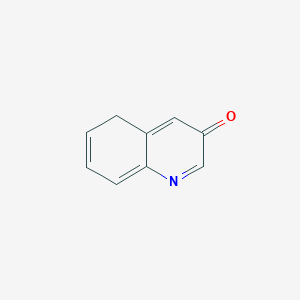
![5-Bromo-N-[(3,4-difluorophenyl)methyl]pyridin-3-amine](/img/structure/B14232542.png)
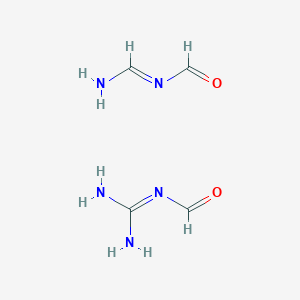
![(1S,2R,5S)-8-oxabicyclo[3.2.1]octane-2-carboxylic acid](/img/structure/B14232565.png)
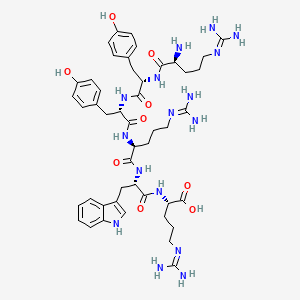
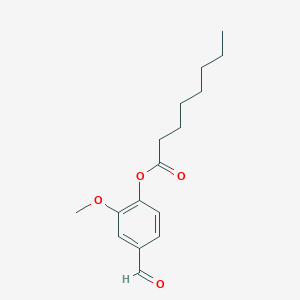
![10-{[6-(4-Octylphenyl)naphthalen-2-YL]oxy}decan-1-OL](/img/structure/B14232578.png)
![3H-Cyclohept[e][1,4]oxazepine, 2,6,7,8,9,10-hexahydro-3-methylene-](/img/structure/B14232588.png)
